5'-Hydroxy Thalidomide

CRBN binding Molecular glue E3 ligase

5'-Hydroxy Thalidomide (cis,trans-5'-Hydroxythalidomide) is the primary CYP-mediated metabolite of thalidomide that uniquely degrades both SALL4 and PLZF neosubstrates, unlike thalidomide (IKZF1/3) or 5-Hydroxythalidomide (SALL4-selective). It bypasses CYP2C19-dependent metabolic activation, eliminating a key confounding variable. This makes it the essential, non-substitutable tool for dissecting CRBN-dependent pharmacology, thalidomide embryopathy, and constructing potent CRBN-recruiting PROTACs. Available for direct use in embryo and angiogenesis models.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
CAS No. 222991-42-6
Cat. No. B1241363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy Thalidomide
CAS222991-42-6
Synonyms5'-hydroxythalidomide
5'-OH-thalidomide
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
InChIKeyHHTOWVWIVBSOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxy Thalidomide (CAS 222991-42-6): A Hydroxylated Thalidomide Metabolite with Distinct CRBN-Dependent Neosubstrate Selectivity


5'-Hydroxy Thalidomide (also designated as cis,trans-5'-Hydroxythalidomide, CAS 222991-42-6) is a primary hydroxylated metabolite of thalidomide formed by cytochrome P450 (CYP)-mediated oxidation of the glutarimide ring [1]. As a member of the phthalimide class, it functions as a cereblon (CRBN)-binding molecular glue that redirects the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex to degrade specific C2H2 zinc-finger transcription factor neosubstrates [2]. Unlike the parent compound thalidomide, 5'-Hydroxy Thalidomide exhibits a distinct neosubstrate degradation profile and species-specific formation patterns that are critical considerations for researchers investigating thalidomide's mechanism of action, teratogenicity, or therapeutic potential [3]. The compound is commercially available as a research tool for in vitro and in vivo studies, with typical purity specifications of ≥95% by HPLC and solubility in DMSO or DMF .

Why 5'-Hydroxy Thalidomide Cannot Be Replaced by Thalidomide or Other Hydroxylated Metabolites


Substituting 5'-Hydroxy Thalidomide with thalidomide, 5-Hydroxythalidomide, or other in-class compounds introduces substantial experimental variability due to divergent CRBN-neosubstrate engagement profiles, species-specific metabolic activation requirements, and differential anti-angiogenic potency. Thalidomide requires metabolic activation to exert its biological effects, but the relative contribution of 5'-Hydroxy Thalidomide versus other metabolites (e.g., 5-Hydroxythalidomide) to overall activity is species-dependent and enzymatically contingent [1]. In humans, the polymorphic CYP2C19 enzyme governs the formation of both 5- and 5'-hydroxylated metabolites, meaning that genetic variability directly impacts the abundance and thus the pharmacological effects of 5'-Hydroxy Thalidomide [2]. Furthermore, 5'-Hydroxy Thalidomide possesses a unique neosubstrate degradation profile—it induces degradation of both SALL4 and PLZF, whereas thalidomide primarily targets IKZF1/IKZF3 and SALL4, and 5-Hydroxythalidomide is more selective for SALL4 [3]. Direct use of 5'-Hydroxy Thalidomide bypasses the confounding variable of metabolic activation, enabling precise interrogation of its specific CRBN-dependent pharmacology. The quantitative evidence detailed in Section 3 underscores that generic substitution or extrapolation from thalidomide's known properties would yield misleading conclusions in assays dependent on neosubstrate degradation, anti-angiogenesis, or species-specific toxicity.

Quantitative Differentiation: 5'-Hydroxy Thalidomide Versus Thalidomide and 5-Hydroxythalidomide


Superior CRBN Binding Affinity of (S)-5-Hydroxythalidomide Compared to (S)-Thalidomide

The (S)-enantiomer of 5-hydroxythalidomide exhibits a significantly higher binding affinity for the thalidomide-binding domain (TBD) of cereblon (CRBN) compared to (S)-thalidomide. This enhanced interaction is quantitatively attributed to an additional hydrogen bond formed between the 5'-hydroxyl group and the side chain of histidine 353 (H353) in CRBN [1].

CRBN binding Molecular glue E3 ligase

Distinct Neosubstrate Degradation Profile: 5'-Hydroxy Thalidomide Induces PLZF Degradation, Unlike Thalidomide

5'-Hydroxy Thalidomide demonstrates a unique neosubstrate degradation profile compared to both thalidomide and 5-Hydroxythalidomide. While thalidomide induces degradation of IKZF1, IKZF3, and SALL4, and 5-Hydroxythalidomide is more selective for SALL4, 5'-Hydroxy Thalidomide additionally triggers the degradation of promyelocytic leukemia zinc finger (PLZF), a transcription factor implicated in limb development [1][2]. This differential neosubstrate engagement is a critical functional distinction with direct relevance to teratogenicity and therapeutic applications.

Neosubstrate selectivity PLZF SALL4 IKZF1/3

Moderate Anti-Angiogenic Activity in Rat Aortic Ring Assay, with Species-Specific Inactivity in Human Saphenous Vein Model

Among thalidomide metabolites tested (5-Hydroxythalidomide, 5'-Hydroxy Thalidomide, and a minor metabolite), only 5'-Hydroxy Thalidomide exhibited measurable anti-angiogenic activity in the rat aortic ring assay, although this activity was moderate and only observed at high concentrations [1]. Importantly, none of the metabolites, including 5'-Hydroxy Thalidomide, showed activity in the human saphenous vein angiogenesis model, highlighting a critical species-specific divergence [1].

Anti-angiogenesis Rat aortic ring Human saphenous vein Species specificity

CYP2C19 Polymorphism Directly Correlates with 5'-Hydroxy Thalidomide Formation and Clinical Response to Thalidomide

The formation of 5'-Hydroxy Thalidomide in humans is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2C19 [1]. In a clinical study of prostate cancer patients receiving thalidomide, only 32% and 48% of patients had quantifiable levels of 5-Hydroxythalidomide and cis-5'-Hydroxythalidomide, respectively, and both poor metabolizers (CYP2C19*2/*2 genotype) failed to show any quantifiable metabolite levels or prostate-specific antigen (PSA) decline [2]. This establishes a direct pharmacogenetic link between CYP2C19 activity, 5'-Hydroxy Thalidomide exposure, and therapeutic outcome.

CYP2C19 Pharmacogenetics Metabolism Prostate cancer

Predominant Formation and Extensive Conjugation of 5'-Hydroxy Thalidomide in Rats, Correlating with Species-Specific Teratogenicity Resistance

In rats, a species resistant to thalidomide teratogenicity, 5'-Hydroxy Thalidomide is the predominant primary oxidative metabolite and undergoes extensive phase II conjugation (sulfate and glucuronide), leading to rapid deactivation and excretion [1]. Specifically, following oral thalidomide administration (250 mg/kg), the peak areas for conjugated 5'-Hydroxy Thalidomide sulfate and glucuronide were approximately 10-fold and 1-fold greater, respectively, than that of the unconjugated parent metabolite [1]. In contrast, rabbits, a thalidomide-sensitive species, exhibit a metabolic ratio of only 0.01 for hepatic intrinsic clearance of thalidomide to 5'-Hydroxy Thalidomide, indicating significantly lower formation and/or higher retention of the active metabolite [2].

Species-specific metabolism Pharmacokinetics Teratogenicity Rodent models

Physicochemical Stability and Storage Requirements Differentiate 5'-Hydroxy Thalidomide from Less Stable Analogs

Commercial preparations of 5'-Hydroxy Thalidomide (as a representative of hydroxylated thalidomide metabolites) are typically supplied as white solids with ≥95% purity by HPLC, soluble in DMSO or DMF . The compound requires refrigerated storage to maintain stability over a shelf life of 12 months from delivery . In contrast, the parent compound thalidomide exhibits known hydrolytic instability under acidic or basic conditions, and 5-Hydroxythalidomide is reported to be susceptible to ring-opening under similar conditions . While specific degradation kinetics for 5'-Hydroxy Thalidomide are not widely published, its structural similarity to 5-Hydroxythalidomide suggests comparable sensitivity to extreme pH.

Stability Storage Formulation Handling

Optimal Research and Procurement Applications for 5'-Hydroxy Thalidomide


Dissecting Thalidomide Teratogenicity: PLZF Degradation and Limb Development Studies

Use 5'-Hydroxy Thalidomide directly in zebrafish, chick, or mouse embryo models to bypass maternal metabolism and study the specific role of PLZF degradation in limb malformations [1]. The compound's unique ability to induce PLZF degradation, absent with thalidomide or 5-Hydroxythalidomide, makes it an essential tool for elucidating the molecular basis of thalidomide embryopathy [1].

CRBN-Dependent Degrader (PROTAC) Design and Optimization

Employ (S)-5-Hydroxy Thalidomide as a high-affinity CRBN ligand for conjugation to target protein ligands via linkers to create PROTACs [1]. The enhanced CRBN binding affinity relative to (S)-thalidomide translates to more potent degradation at lower concentrations, improving the therapeutic window of CRBN-based PROTACs [1].

Pharmacogenetic Studies of CYP2C19-Mediated Thalidomide Activation

Use 5'-Hydroxy Thalidomide as an analytical standard and positive control in LC-MS/MS assays to quantify metabolite formation in plasma from patients with different CYP2C19 genotypes [1][2]. This application is critical for correlating CYP2C19 polymorphism status with thalidomide efficacy and toxicity in clinical trials [2].

Species-Specific Angiogenesis Assays: Differentiating Rodent from Human Responses

Apply 5'-Hydroxy Thalidomide in rat aortic ring assays as a positive control for metabolite-mediated anti-angiogenic activity, while using human saphenous vein or HUVEC models to confirm the lack of human-relevant activity [1]. This approach highlights the limitations of rodent angiogenesis models for thalidomide and reinforces the need for humanized systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Hydroxy Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.